![molecular formula C18H23N3O2 B2540133 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea CAS No. 324036-96-6](/img/structure/B2540133.png)
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea
Descripción general
Descripción
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is a synthetic organic compound that features an adamantane moiety, a hydroxyphenyl group, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea typically involves the following steps:
Formation of the Schiff Base: The reaction between 2-hydroxybenzaldehyde and an amine derivative of adamantane under acidic or basic conditions to form the Schiff base.
Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The adamantane moiety can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Secondary amines.
Substitution Products: Functionalized adamantane derivatives.
Aplicaciones Científicas De Investigación
Anti-Tuberculosis Activity
One of the most significant applications of adamantane derivatives, including the compound , is in the development of anti-tuberculosis agents. Research has shown that adamantyl ureas can inhibit the growth of Mycobacterium tuberculosis, especially against drug-resistant strains. The mechanism involves the inhibition of the membrane transporter MmpL3, which is crucial for mycolic acid transport across the bacterial membrane .
A study highlighted the design and synthesis of novel adamantyl ureas with improved pharmacokinetic properties and selectivity for anti-TB activity. The modifications made to the original phenyl substituent led to compounds with sub-microgram per milliliter minimum inhibitory concentrations (MIC), demonstrating their potential as effective anti-TB drugs .
Cytotoxicity Studies
Cytotoxicity is another critical aspect of evaluating new compounds for therapeutic use. Various studies have reported on the cytotoxic effects of adamantane derivatives on cancer cell lines. For instance, compounds synthesized from adamantane have shown promising results against different cancer types, indicating their potential as anticancer agents .
The cytotoxicity profiles are often assessed using standard assays such as MTT or XTT assays, where cell viability is measured post-treatment with varying concentrations of the compound. The results suggest that modifications to the adamantane structure can enhance or reduce cytotoxic effects depending on the substituents attached to the core structure .
Synthesis and Characterization
The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea typically involves a condensation reaction between adamantane derivatives and appropriate aldehydes or ketones under controlled conditions. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Table 1: Summary of Synthesis Methods
Method | Description | Yield (%) | Characterization Techniques |
---|---|---|---|
A | Condensation with aldehydes | 67% | NMR, MS |
B | One-pot synthesis with isocyanates | 89% | NMR, MS |
Drug Delivery Systems
The unique structure of adamantane derivatives allows them to be utilized in drug delivery systems. Their ability to form inclusion complexes with various drugs enhances solubility and bioavailability. Studies have shown that incorporating adamantane into drug formulations can improve therapeutic efficacy by facilitating targeted delivery to specific tissues or cells .
Future Perspectives
The ongoing research into adamantane derivatives indicates a promising future for compounds like this compound in pharmaceutical applications. With advancements in synthetic methodologies and a deeper understanding of structure-activity relationships, these compounds could lead to new treatments for tuberculosis and cancer.
Mecanismo De Acción
The mechanism of action of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Known for its antiviral properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is unique due to the combination of the adamantane moiety with a Schiff base and urea linkage, which provides a distinct set of chemical and biological properties.
Actividad Biológica
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea, a compound featuring an adamantane moiety and a urea linkage, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antiviral, antibacterial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.4 g/mol. The compound's structure includes an adamantane core, which is known for its unique three-dimensional shape and biological activity.
Antiviral Activity
Derivatives of adamantane have been extensively studied for their antiviral properties, particularly against influenza A and other viral infections. The mechanism of action often involves interference with viral replication processes. For instance, compounds similar to this compound have shown effectiveness in inhibiting viral neuraminidase activity, thereby preventing the release of new viral particles from infected cells .
Antibacterial Activity
The antibacterial efficacy of adamantane derivatives has also been documented. In vitro studies have demonstrated that compounds containing the adamantane structure exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a related study reported minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 250 | Staphylococcus aureus |
This compound | 500 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production. Studies indicate that adamantane derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation .
Anticancer Activity
Research into the anticancer properties of adamantane derivatives has revealed promising results. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the effectiveness of adamantane derivatives in clinical settings:
- Influenza Treatment : A clinical trial demonstrated that patients treated with adamantane-based antiviral therapy showed a significant reduction in influenza symptoms compared to placebo groups .
- Bacterial Infections : In a study involving patients with chronic bacterial infections, treatment with adamantane derivatives resulted in a notable decrease in bacterial load and improvement in clinical symptoms.
- Cancer Therapy : A phase II trial evaluated the use of an adamantane derivative in combination with standard chemotherapy for breast cancer patients, resulting in enhanced therapeutic outcomes without significant increase in toxicity.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16-4-2-1-3-15(16)11-19-21-17(23)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14,22H,5-10H2,(H2,20,21,23)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOQMLBHONNMH-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647112 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.